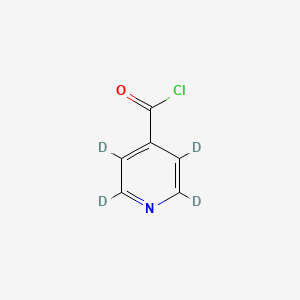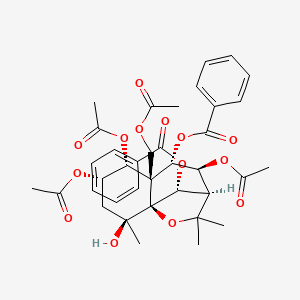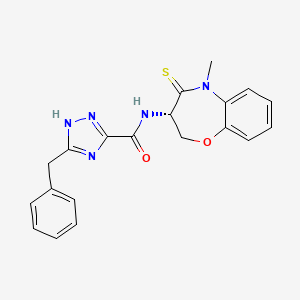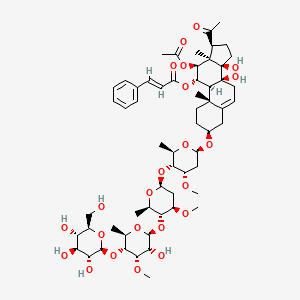
N6-Threonylcarbamoyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Threonylcarbamoyladenosine is a universally conserved modified nucleoside found at position 37 in the anticodon stem-loop of many transfer RNAs (tRNAs) that decode ANN codons (where N is any nucleotide) in all domains of life . This modification is essential for maintaining the accuracy of protein synthesis by stabilizing the codon-anticodon interaction during translation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Threonylcarbamoyladenosine involves the use of L-threonine, bicarbonate, and adenosine triphosphate (ATP) to form an unstable intermediate called threonylcarbamoyl adenylate (TC-AMP) . This intermediate is then transferred onto adenosine at position 37 of the tRNA by a complex of proteins, including TsaB, TsaD, and TsaE in bacteria . In eukaryotes and archaea, this process is facilitated by the KEOPS complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis methods used in laboratory settings could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N6-Threonylcarbamoyladenosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the threonylcarbamoyl moiety.
Substitution: Substitution reactions can occur at the adenosine base or the threonylcarbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs .
Scientific Research Applications
N6-Threonylcarbamoyladenosine has several important applications in scientific research:
Mechanism of Action
N6-Threonylcarbamoyladenosine exerts its effects by stabilizing the codon-anticodon interaction during translation . This stabilization is achieved through the formation of hydrogen bonds and base-stacking interactions between the modified nucleoside and the mRNA codon . The molecular targets involved in this process include the ribosome and various translation factors .
Comparison with Similar Compounds
N6-Threonylcarbamoyladenosine is unique among tRNA modifications due to its specific role in stabilizing the codon-anticodon interaction. Similar compounds include:
Cyclic this compound: A derivative formed by dehydration of this compound.
2-Methylthio-N6-Threonylcarbamoyladenosine: A methylated derivative found in certain tRNAs.
N6-Methyladenosine: Another modified nucleoside found in tRNAs, but with different functional roles.
These compounds share some structural similarities but differ in their specific functions and biological roles .
Properties
Molecular Formula |
C15H20N6O8 |
|---|---|
Molecular Weight |
412.35 g/mol |
IUPAC Name |
(2S,3R)-2-[[9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10?,13-/m1/s1 |
InChI Key |
UNUYMBPXEFMLNW-OIPCWADOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
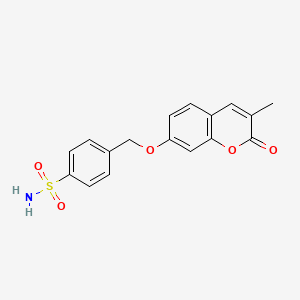
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
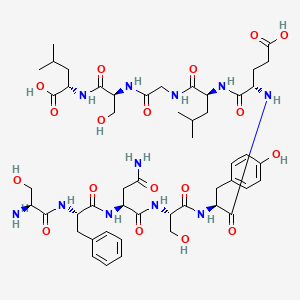
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
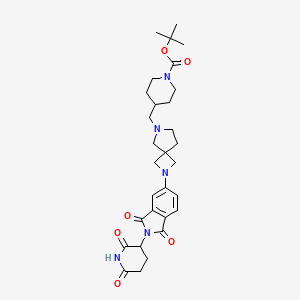
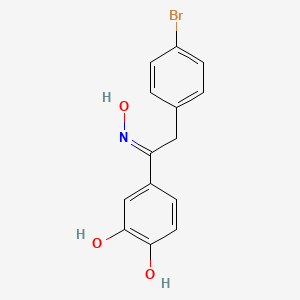
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
